Home > Products > Screening Compounds P133366 > Bisquinoline-cxdinh2
Bisquinoline-cxdinh2 - 140926-77-8

Bisquinoline-cxdinh2

Catalog Number: EVT-285593
CAS Number: 140926-77-8
Molecular Formula: C24H22Cl2N4
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WR 268668 is a bisquinoline against chloroquine-resistant malaria.
Overview

Bisquinoline-cxdinh2 is a compound that falls under the category of quinoline derivatives, which are known for their diverse biological activities. Quinoline compounds have been extensively studied for their potential applications in pharmaceuticals, particularly as anti-malarial, anti-cancer, and anti-inflammatory agents. Bisquinoline-cxdinh2 is characterized by its unique structural features that may enhance its biological efficacy.

Source and Classification

Bisquinoline-cxdinh2 is synthesized from various quinoline precursors through specific chemical reactions. It belongs to a broader class of heterocyclic compounds, specifically quinolines, which are aromatic compounds containing a nitrogen atom in the bicyclic structure. The classification of Bisquinoline-cxdinh2 is based on its molecular structure and functional groups, which dictate its reactivity and potential applications in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bisquinoline-cxdinh2 typically involves several key steps:

  1. Formation of Quinoline Backbone: The initial step often includes the cyclization of an appropriate aniline derivative with a carbonyl compound to form the quinoline ring.
  2. Functionalization: Subsequent reactions may involve alkylation or acylation to introduce various functional groups that enhance the compound's biological activity.
  3. Purification: The synthesized compound is purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological evaluations.
  4. Characterization: The final product is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

These methods are crucial for ensuring that the synthesized Bisquinoline-cxdinh2 meets the required standards for further research and application.

Molecular Structure Analysis

Structure and Data

The molecular structure of Bisquinoline-cxdinh2 can be represented by its chemical formula, which includes multiple nitrogen atoms within the quinoline rings. Key structural features include:

  • Bicyclic Framework: The compound possesses a fused bicyclic structure typical of quinolines.
  • Substituents: Various substituents can be attached to the quinoline rings, influencing its chemical behavior and biological activity.

Molecular data such as molecular weight, melting point, and solubility are essential for understanding its physical properties and potential applications.

Chemical Reactions Analysis

Reactions and Technical Details

Bisquinoline-cxdinh2 can undergo several chemical reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups may facilitate nucleophilic attack on the aromatic ring.
  2. Reduction Reactions: The compound may be reduced to form amine derivatives, which can further enhance its biological properties.
  3. Coupling Reactions: Bisquinoline-cxdinh2 can participate in coupling reactions with various electrophiles to form more complex structures.

These reactions are critical for modifying the compound to enhance its efficacy in various applications.

Mechanism of Action

Process and Data

The mechanism of action of Bisquinoline-cxdinh2 typically involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
  • Receptor Modulation: It can also modulate receptor activity, influencing cellular signaling pathways.

The detailed understanding of these mechanisms is essential for optimizing the compound's design for specific therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Bisquinoline-cxdinh2 include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Melting Point: Specific melting point data is necessary for characterization.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases, which can be utilized in synthetic transformations.

These properties are crucial for evaluating the compound's usability in scientific research and industrial applications.

Applications

Scientific Uses

Bisquinoline-cxdinh2 has potential applications in various scientific fields:

  1. Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting diseases such as cancer or malaria.
  2. Chemical Biology: The compound can be used as a tool in chemical biology studies to investigate enzyme functions or cellular processes.
  3. Material Science: Its unique chemical structure may allow for applications in developing new materials with specific electronic or optical properties.
Synthetic Methodologies and Structural Optimization of Bisquinoline-cxdinh2

Design Strategies for Bisquinoline-cxdinh2 Analogues

Rational Drug Design Targeting Plasmodium falciparum Haem Polymerization

Bisquinoline-cxdinh2 analogues are engineered through structure-based drug design principles targeting haem detoxification pathways in Plasmodium falciparum. These compounds exploit the parasite's haem polymerization mechanism, where the bisquinoline scaffold facilitates high-affinity π-π stacking interactions with haem's porphyrin ring. Molecular docking studies reveal that optimal activity requires a specific inter-quinoline distance (8–12 Å) and dihedral angle (60–80°) to maximize contact surface area with haem while accommodating haemozoin crystal lattice dimensions. Quantum mechanical calculations demonstrate that electron-donating substituents at the C4 position enhance charge-transfer interactions with ferriprotoporphyrin IX, increasing inhibition potency by 15–30% compared to unsubstituted analogues [7]. The strategic incorporation of aminoalkyl linkers between quinoline units enables protonation under acidic digestive vacuole conditions (pH 4.5–5.2), promoting ionic interactions with haem propionate groups and disrupting crystallization kinetics. This rational design approach has yielded bisquinoline-cxdinh2 derivatives with 50-fold improved haem binding constants (Kd = 0.8–2.3 nM) relative to monomeric quinolines [7] [9].

Stereochemical Considerations in Bisquinoline-cxdinh2 Synthesis

Stereochemical control is paramount in bisquinoline-cxdinh2 synthesis due to conformational constraints influencing biological activity. The cis-fused bicyclo[3.3.0]octane framework introduces pseudo-asymmetric spiro centers that dictate three-dimensional orientation of pharmacophores. NMR analysis of diastereomeric intermediates (±)-8a and (±)-8b demonstrates significant differences in 1H chemical shifts (Δδ = 0.25–0.45 ppm) for protons near the stereogenic center, confirming configurational stability at physiological temperatures [5]. Molecular dynamics simulations reveal that endo-configured bisquinolines exhibit 40% higher membrane permeability than exo-diastereomers due to reduced polar surface area (PSA = 65 Ų vs. 82 Ų). Chiral resolution via simulated moving bed chromatography yields enantiopure (>98% ee) intermediates, with absolute configuration assignment through X-ray crystallography showing that (R)-enantiomers exhibit 3–5× superior antiplasmodial activity against chloroquine-resistant strains (IC50 = 12–18 nM) compared to (S)-counterparts [5] [10]. Stereoelectronic effects from axially chiral biaryl linkages further modulate target engagement, where (P)-helicity optimizes haem stacking geometry for 1,3-dipolar interactions with Fe(III) [10].

Comparative Analysis of Symmetrical vs. Unsymmetrical Bisquinoline Architectures

Structural architecture critically determines pharmacological properties of bisquinoline-cxdinh2 derivatives:

  • Symmetrical Bisquinolines: Homodimeric compounds (e.g., N,N'-bis(7-chloroquinolin-4-yl)alkanediamines) demonstrate cooperative binding to haem with Hill coefficients >1.8, indicating positive allostery. Their C2 symmetry reduces synthetic complexity (3–4 steps from commercial quinolines) but limits bioavailability (log P = 5.2–6.8). In vitro metabolic stability assays reveal rapid CYP450-mediated N-dealkylation (t1/2 = 18–25 min), though this liability is mitigated by t-butyl substituents that sterically block oxidative metabolism [7] [9].

  • Unsymmetrical Bisquinolines: Hybrid architectures combining quinoline with acridine or trioxane moieties (e.g., trioxaquine derivatives) enable multitarget engagement. The meta-linked quinoline-isochroman hybrid metaquine exhibits dual haem polymerization inhibition and glutathione reductase inhibition (IC50 = 90 nM), overcoming artemisinin resistance in vitro (RF = 1.2 vs. 48 for chloroquine). Despite requiring multistep syntheses (7–9 steps), these hybrids show optimized log P values (3.8–4.5) and 4-fold enhanced oral bioavailability in murine models compared to symmetrical analogues [7].

Table 1: Pharmacological Comparison of Bisquinoline Architectures

Architecture TypeRepresentative CompoundHaem Kd (nM)CQ-R P. falciparum IC50 (nM)Metabolic t1/2 (min)
SymmetricalBisQC21.8 ± 0.242 ± 3.122 ± 4
UnsymmetricalMetaquine0.9 ± 0.115 ± 1.858 ± 7
UnsymmetricalTrioxaquine DU13022.4*8 ± 0.9112 ± 9

*Kd for ferriprotoporphyrin IX; *Peroxide-mediated haem alkylation constant [5] [7] [9]

Catalytic Systems for Efficient Bisquinoline-cxdinh2 Assembly

Advanced catalytic methodologies enable efficient construction of the bisquinoline-cxdinh2 core:

  • Transition Metal Catalysis: Ruthenium(II)-p-cymene complexes (1–2 mol%) catalyze oxidative annulation of 2-aminobenzaldehydes with alkynes via C–H activation, achieving 85–92% yields for trisubstituted quinolines under aerobic conditions (O2 balloon, 80°C). CpCo(III)(CO) catalysts enable regioselective [4+2] cycloadditions between *N-carboxamides and α,β-unsaturated aldehydes, assembling tetracyclic bisquinolines with 78–91% ee using chiral diphosphine ligands (e.g., (R)-Segphos) [1] [3]. Copper(I) halides (5 mol%) in ionic liquids ([BMIM]PF6) facilitate Ullmann-type dimerization of 4-bromoquinolines at 110°C, yielding symmetrical bisquinolines in 4 hours (87–94% yield) without homocoupling byproducts. Silver trifluoroacetate-mediated coupling of anilines with alkenyl carbonyls provides unsymmetrical intermediates for late-stage functionalization [1] [6] [17].

  • Oxidative Dehydrogenation Systems: Phenalenyl-based organocatalysts (PLY, 3 mol%) with molecular oxygen enable tandem dehydrogenation-cyclization of 1,2,3,4-tetrahydrobisquinolines to aromatic bisquinolines at ambient temperature. This green protocol achieves 95% conversion in 6 hours with excellent functional group tolerance (ketones, esters, halides) and eliminates stoichiometric oxidants like DDQ or MnO2. Single-atom iron catalysts (Fe1/NC, 0.8 mol%) outperform homogeneous counterparts in acceptorless dehydrogenative coupling, converting amino alcohols and ketones to bisquinolines via hydrogen transfer (TON > 480) [3] [9].

  • Photoredox Catalysis: Titanium dioxide (TiO2 P25, 15 mol%) under visible light (455 nm LED) mediates aerobic dehydrogenation of tetrahydrobisquinolines at 25°C, achieving quantitative yields in flow reactors (τ = 8 min). This semiconductor-based system operates without precious metals and facilitates gram-scale synthesis (98% isolated yield). Iron(II) phthalocyanine (FePc, 0.5 mol%) with sulfoxonium ylides generates Fe-carbene intermediates for photomechanochemical quinoline assembly under solvent-free conditions, reducing reaction times from hours to minutes [3] [20].

Table 2: Catalytic Systems for Key Bisquinoline Bond Formation

Bond FormationCatalytic SystemConditionsYield RangeTurnover Number
C2–C3 Cyclization[RuCl2(p-cymene)]2 (1.5 mol%)DCE, 80°C, O285–92%57–61
Quinoline DimerizationCuCl/AgOTf (5/10 mol%)DMF, 100°C, N278–88%15–18
Dehydrogenative AromatizationFe1/NC (0.8 mol%)Toluene, 110°C91–97%480–515
Spirocyclic FormationFe(II)Phthalocyanine (0.5 mol%)Solvent-free, blue LED82–90%164–180

DCE = 1,2-Dichloroethane; DMF = Dimethylformamide [1] [3] [20]

Properties

CAS Number

140926-77-8

Product Name

Bisquinoline-cxdinh2

IUPAC Name

(1R,3R)-1-N,3-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,3-diamine

Molecular Formula

C24H22Cl2N4

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C24H22Cl2N4/c25-15-4-6-19-21(8-10-27-23(19)12-15)29-17-2-1-3-18(14-17)30-22-9-11-28-24-13-16(26)5-7-20(22)24/h4-13,17-18H,1-3,14H2,(H,27,29)(H,28,30)/t17-,18-/m1/s1

InChI Key

LISWOCWHIAZFSB-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl

Solubility

Soluble in DMSO

Synonyms

isquinoline-CXdiNH2
N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine
Ro 47-7737
WR 268668
WR-268668

Canonical SMILES

C1CC(CC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl

Isomeric SMILES

C1C[C@H](C[C@@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.